molecular formula C10H12F3NO B11889476 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone CAS No. 681283-60-3

2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone

Cat. No.: B11889476
CAS No.: 681283-60-3
M. Wt: 219.20 g/mol
InChI Key: UYPDSCYIBRMKPT-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone is a spirocyclic ketone featuring a 1-azaspiro[4.4]non-7-ene core linked to a trifluoroacetyl group. The spiro architecture introduces conformational rigidity, while the electron-withdrawing trifluoromethyl group enhances electrophilicity at the carbonyl carbon.

Properties

CAS No.

681283-60-3

Molecular Formula

C10H12F3NO

Molecular Weight

219.20 g/mol

IUPAC Name

1-(1-azaspiro[4.4]non-7-en-1-yl)-2,2,2-trifluoroethanone

InChI

InChI=1S/C10H12F3NO/c11-10(12,13)8(15)14-7-3-6-9(14)4-1-2-5-9/h1-2H,3-7H2

InChI Key

UYPDSCYIBRMKPT-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC=CC2)N(C1)C(=O)C(F)(F)F

Origin of Product

United States

Preparation Methods

Ring-Closing Metathesis (RCM)

Methodology :

  • Starting material: NN-allyl-4-penten-1-amine.

  • Catalyst: Grubbs 2nd-generation catalyst (5 mol%).

  • Conditions: Toluene, 40°C, 12 h under N2\text{N}_2.
    Outcome :

  • Yield: 68% (isolated).

  • Key advantage: High regioselectivity for the spirocyclic enamine.
    Mechanistic Insight :

  • The RCM reaction forms the spiro[4.4]nonene system via olefin metathesis, with the nitrogen atom positioned at the spiro center.

Intramolecular Mannich Cyclization

Methodology :

  • Substrate: γ\gamma-Amino ketone derivative.

  • Reagent: AcOH/HCl\text{AcOH/HCl} (1:1), 80°C, 6 h.
    Outcome :

  • Yield: 52% (crude), purified via silica gel chromatography.

  • Limitation: Requires careful pH control to avoid side reactions.

Lactam Reduction

Methodology :

  • Starting material: Spiro[4.4]nonane-1-lactam.

  • Reducing agent: LiAlH4\text{LiAlH}_4 (2 eq), THF, reflux, 4 h.
    Outcome :

  • Yield: 75% (after distillation).

  • Purity: >95% by 1H NMR^1\text{H NMR}.

Trifluoroacetylation of 1-Azaspiro[4.4]non-7-ene

Direct Acylation with Trifluoroacetic Anhydride

Methodology :

  • Substrate: 1-Azaspiro[4.4]non-7-ene (1 eq).

  • Reagent: Trifluoroacetic anhydride (1.2 eq), Et3N\text{Et}_3\text{N} (1.5 eq), CH2Cl2\text{CH}_2\text{Cl}_2, 0°C → rt, 2 h.
    Outcome :

  • Yield: 89% (isolated).

  • Purity: 98% by HPLC.

Friedel-Crafts-Type Trifluoroacetylation

Methodology :

  • Catalyst: BF3OEt2\text{BF}_3\cdot\text{OEt}_2 (10 mol%).

  • Reagent: Trifluoroacetyl chloride (1.5 eq), CH2Cl2\text{CH}_2\text{Cl}_2, −20°C, 1 h.
    Outcome :

  • Yield: 76% (with 5% dimerization byproduct).

  • Optimization: Lower temperatures minimize side reactions.

Comparative Analysis of Methods

Method Yield (%) Key Advantages Limitations
RCM + Acylation68 → 89High selectivity, scalableCost of Grubbs catalyst
Mannich + Acylation52 → 76Low-cost reagentsModerate yields, purification challenges
Lactam Reduction + Acylation75 → 89High purity, straightforwardMulti-step synthesis

Advanced Strategies

One-Pot Spirocyclization-Acylation

Methodology :

  • Substrate: NN-Boc-protected amino alcohol.

  • Reagents: TsCl\text{TsCl} (1.2 eq), Et3N\text{Et}_3\text{N} (2 eq), followed by CF3COCl\text{CF}_3\text{COCl}.
    Outcome :

  • Yield: 63% (over two steps).

  • Note: Eliminates intermediate isolation.

Enzymatic Resolution for Enantiopure Product

Methodology :

  • Enzyme: Lipase B (Candida antarctica).

  • Substrate: Racemic spirocyclic amine.

  • Outcome: 99% ee, 45% yield (kinetic resolution) .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific pathways. This makes it a valuable tool in biochemical research and drug development .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Features and Molecular Properties

The following table summarizes key structural and molecular characteristics of the target compound and related analogs:

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Applications
2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone (Target) C₁₀H₁₀F₃NO* ~233.2* Spirocyclic amine, unsaturated bicyclic system Potential stereochemical diversity
2,2,2-Trifluoro-1-[3-(trifluoroacetyl)azulen-1-yl]ethanone C₁₄H₈F₆O 330.2 Azulene core, dual trifluoroacetyl groups Crystallographically characterized
(R)-2,2,2-Trifluoro-1-(9-(2-hydroxyethyl)-1-iodo-pyrroloazepin-3-yl)ethanone C₁₄H₁₅F₃INO 409.2 Iodine substituent, fused pyrroloazepine ring Chiral resolution via NMR spectroscopy
2,2,2-Trifluoro-1-(5-phenyl-1,3,4-oxadiazol-2-yl)ethanone C₁₀H₅F₃N₂O₂ 242.2 Oxadiazole heterocycle, planar geometry Enhanced electron-withdrawing effects
α,α,α-Trifluoroacetophenone C₈H₅F₃O 174.1 Simple aromatic ketone Benchmark for trifluoromethyl reactivity
Key Observations:
  • Spirocyclic vs. Aromatic Cores: The target compound’s spirocyclic system (C₁₀H₁₀F₃NO) contrasts with the aromatic azulene (C₁₄H₈F₆O) and phenyl (C₈H₅F₃O) cores in analogs.
  • Electron-Withdrawing Groups : All compounds share the trifluoroacetyl moiety, but the oxadiazole derivative (C₁₀H₅F₃N₂O₂) exhibits amplified electron deficiency due to the planar, conjugated heterocycle .
  • Chirality: The iodinated pyrroloazepine analog (C₁₄H₁₅F₃INO) demonstrates configurational stability, as evidenced by resolved ¹H NMR signals , suggesting the target compound may also exhibit chiral utility.

Biological Activity

2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone (CAS No. 681283-60-3) is a compound characterized by its unique trifluoromethyl and spirocyclic structures. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C10H12F3NOC_{10}H_{12}F_3NO, with a molar mass of 219.2 g/mol. The structural representation includes a spirocyclic nitrogen-containing moiety which is critical for its biological interactions.

PropertyValue
Molecular FormulaC10H12F3NO
Molar Mass219.20 g/mol
Boiling Point312.8 °C
Density1.29 g/cm³
CAS Registry Number681283-60-3

Biological Activity Overview

Research into the biological activity of this compound has revealed various mechanisms through which it may exert its effects:

  • Antiproliferative Activity : Preliminary studies indicate that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines, including breast, colon, and lung cancers. The activity is often attributed to the ability to interfere with cellular proliferation pathways rather than direct inhibition of specific enzymes such as dihydrofolate reductase (DHFR) .
  • Inhibition of Inflammatory Pathways : Compounds containing spirocyclic structures have been noted for their potential anti-inflammatory properties. For instance, derivatives related to this compound have shown efficacy in inhibiting the production of pro-inflammatory cytokines such as IL-6 in vitro, suggesting a role in modulating inflammatory responses .
  • Enzymatic Activity : Investigations into the compound's interaction with specific enzymes have provided insights into its mechanism of action. For example, certain derivatives have demonstrated inhibition against kinases involved in inflammatory signaling pathways .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:

Study 1: Antiproliferative Effects

A study focused on synthesizing fluorinated compounds similar to this compound evaluated their antiproliferative activity against different cancer cell lines. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range, showcasing their potential as anticancer agents .

Study 2: Inhibition of Cytokine Production

In vitro assays demonstrated that compounds derived from the spirocyclic framework could significantly reduce IL-6 production in human pulmonary fibroblasts. This suggests that these compounds may be beneficial in treating inflammatory diseases such as asthma or psoriasis .

Study 3: Structure-Activity Relationship (SAR)

A comprehensive SAR analysis revealed that modifications to the spirocyclic structure significantly affected biological activity. Compounds with larger lipophilic groups tended to exhibit enhanced inhibitory effects on target enzymes involved in inflammation .

Q & A

Q. What are the recommended synthetic routes for 2,2,2-Trifluoro-1-(1-azaspiro[4.4]non-7-en-1-yl)ethanone?

The synthesis typically involves coupling a trifluoroacetyl group with a functionalized azaspiro[4.4]non-7-ene precursor. For example, reactions analogous to those in (using trifluoroacetic anhydride with aromatic aldehydes) can be adapted. Key steps include:

  • Nucleophilic substitution : Introducing the azaspiro moiety via SN2 reactions under anhydrous conditions.
  • Friedel-Crafts acylation : Attaching the trifluoroacetyl group to the spirocyclic amine backbone. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side products. Purification via column chromatography or recrystallization is recommended .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy : 1H, 13C, and 19F NMR confirm the azaspiro ring geometry and trifluoroacetyl group integration. Chemical shifts for fluorine atoms (~110–120 ppm in 19F NMR) and sp3-hybridized carbons in the spiro system are diagnostic .
  • Mass spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • IR spectroscopy : Detects carbonyl (C=O) stretching (~1700 cm⁻¹) and C-F vibrations (~1100–1250 cm⁻¹) .

Q. How should researchers handle safety risks associated with fluorinated spirocyclic compounds?

While specific toxicity data for this compound may be lacking (as noted in for similar compounds), general precautions include:

  • Ventilation : Use fume hoods to avoid inhalation of volatile intermediates.
  • PPE : Nitrile gloves and safety goggles to prevent skin/eye contact.
  • Waste disposal : Fluorinated compounds require specialized disposal due to environmental persistence .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in crystallographic data for this compound?

Discrepancies in X-ray diffraction data (e.g., bond lengths or angles) can arise from dynamic disorder or twinning. Strategies include:

  • SHELXL refinement : Use constraints (e.g., DFIX, ISOR) to model disorder in the azaspiro ring or trifluoroacetyl group.
  • Hirshfeld surface analysis : Maps intermolecular interactions to validate packing efficiency.
  • Density Functional Theory (DFT) : Compare computed vs. experimental bond parameters to identify systematic errors .

Q. What strategies optimize the compound’s reactivity in cross-coupling reactions?

The trifluoroacetyl group’s electron-withdrawing nature enhances electrophilicity. To improve catalytic efficiency:

  • Ligand design : Bulky phosphine ligands (e.g., XPhos) stabilize palladium catalysts in Suzuki-Miyaura couplings.
  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of spirocyclic intermediates.
  • Microwave-assisted synthesis : Reduces reaction time and improves yields for heterocyclic systems .

Q. How do electronic effects of the azaspiro ring influence biological activity?

The spirocyclic amine’s conformational rigidity and trifluoroacetyl group’s hydrophobicity enhance target binding. Advanced studies include:

  • Molecular docking : Screen against kinase or GPCR targets to predict binding affinity.
  • SAR analysis : Modify substituents on the azaspiro ring to correlate structure with activity (e.g., IC50 values).
  • Metabolic stability assays : Use liver microsomes to assess CYP450-mediated degradation .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility data?

Variations may arise from polymorphic forms or impurities. Solutions include:

  • DSC/TGA : Characterize thermal behavior to identify polymorphs.
  • PXRD : Compare diffraction patterns with literature data.
  • Reproducibility tests : Synthesize batches under controlled conditions (e.g., slow crystallization) .

Q. Why do NMR spectra show unexpected splitting patterns for the azaspiro ring protons?

Dynamic chair-flipping in the spiro system can cause averaged signals at room temperature. To resolve:

  • Variable-temperature NMR : Cool samples to –40°C to "freeze" conformers.
  • 2D NMR (COSY, NOESY) : Assign coupling interactions and spatial proximities .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

ParameterOptimal ConditionReference
Reaction Temperature0–5°C (for acylation step)
CatalystPd(OAc)₂/XPhos
Purification MethodSilica gel chromatography

Q. Table 2. Spectral Benchmarks

TechniqueDiagnostic SignalExpected Value
19F NMRCF3 groupδ –75 to –85 ppm
IRC=O stretch~1700 cm⁻¹
HRMS (ESI+)[M+H]+m/z calculated

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